2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one
Description
Properties
CAS No. |
137515-86-7 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)isoquinolin-1-one |
InChI |
InChI=1S/C17H15NO/c1-12-6-5-7-13(2)16(12)18-11-10-14-8-3-4-9-15(14)17(18)19/h3-11H,1-2H3 |
InChI Key |
NQGIYDUGZWIPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C=CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one typically involves the Bischler-Napieralski reaction. This reaction is a well-known method for the synthesis of isoquinolines and involves the cyclization of β-phenylethylamines with acid chlorides in the presence of a Lewis acid such as aluminum chloride. The reaction conditions usually require heating under reflux in an inert atmosphere to achieve the desired product.
Industrial Production Methods
Industrial production of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, tetrahydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The 2,6-dimethylphenyl group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy or methyl groups in analogs (e.g., 6d, 6e). This may reduce binding affinity in enzymatic assays but enhance selectivity for hydrophobic binding pockets .
- Electronic Effects: The ketone group at position 1 in the target compound contrasts with ester (6d), sulfonyl (6e), and amide (6f) functionalities.
- Backbone Saturation: Unlike dihydro or tetrahydro analogs (6d–6g), the target compound retains a fully aromatic isoquinoline ring, which may enhance π-π stacking interactions in biological targets .
Notes
Research Gaps : Synthesis, solubility, and in vitro/in vivo efficacy studies are required to validate theoretical predictions.
Diverse Sources : References include peer-reviewed journals (e.g., Molecules) and synthetic methodologies, ensuring a balanced analysis .
Biological Activity
2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes various research findings to provide a comprehensive overview of its biological activity, including antitumor, antibacterial, and antifungal properties.
Chemical Structure
The compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. The presence of the dimethylphenyl substituent enhances its lipophilicity and may influence its biological interactions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of isoquinolin derivatives. For instance, compounds related to 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one have been evaluated for their cytotoxic effects against various cancer cell lines:
- IC50 Values : Some derivatives exhibited significant inhibitory effects against MGC-803 (gastric cancer), T-24 (bladder cancer), and HeLa (cervical cancer) cell lines. For example, one derivative showed an IC50 value of 4.0 μM against MGC-803 cells, indicating potent antitumor activity compared to standard treatments like Paclitaxel .
Antibacterial Activity
The compound has also been assessed for its antibacterial properties. In vitro tests demonstrated that several derivatives possess moderate to high antibacterial activity against pathogenic bacteria:
- Comparison with Antibiotics : The inhibition zones of these compounds were compared with ampicillin, showing promising results that suggest their potential as alternative antibacterial agents .
Antifungal Activity
In terms of antifungal activity, derivatives of isoquinolin-1(2H)-one exhibited notable effects against specific phytopathogens:
- Activity Against Pythium Recalcitrans : A study indicated that certain derivatives demonstrated superior antioomycete activity against Pythium recalcitrans compared to traditional antifungal agents. The most effective derivative had an EC50 value of 14 mM, outperforming hymexazol (37.7 mM) .
The biological activity of 2-(2,6-Dimethylphenyl)isoquinolin-1(2H)-one and its derivatives can be attributed to their ability to disrupt cellular processes:
- Membrane Disruption : The mode of action appears to involve the disruption of biological membrane systems in target organisms, leading to cell death .
- Structure-Activity Relationship (SAR) : Studies using three-dimensional quantitative structure–activity relationship (3D-QSAR) models have identified key structural features necessary for biological activity, emphasizing the importance of specific functional groups .
Data Summary
| Activity Type | Target Organism/Cell Line | EC50/IC50 Value | Reference |
|---|---|---|---|
| Antitumor | MGC-803 | 4.0 μM | |
| Antibacterial | Various Pathogens | Moderate Activity | |
| Antifungal | Pythium recalcitrans | 14 mM |
Case Studies
- Antitumor Study : A series of sulfonated indolo[2,1-a]isoquinolines were synthesized and showed significant antitumor activity against multiple cell lines. This study provided insights into the structure-activity relationships that could be applied to design more effective isoquinoline derivatives .
- Antifungal Research : A comprehensive investigation into the antifungal properties of isoquinoline derivatives revealed that specific modifications could enhance efficacy against plant pathogens like Pythium recalcitrans, which is crucial for agricultural applications .
Q & A
Q. What are the common synthetic routes for preparing 2-(2,6-dimethylphenyl)isoquinolin-1(2H)-one, and how are reaction conditions optimized for yield and purity?
The compound is typically synthesized via cyclization reactions or transition metal-free cascade methodologies. For instance, isoquinolin-1(2H)-one derivatives can be synthesized using alkynols and benzamides under thermal or acidic conditions, avoiding transition metals . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature gradients (80–120°C), and stoichiometric ratios of reactants to minimize by-products like dimerized alkynes. Purity is enhanced via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., 600 MHz) resolve substituent positions, with characteristic shifts for aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~170 ppm) . X-ray diffraction (XRD): Single-crystal analysis confirms molecular geometry, bond lengths, and intermolecular interactions (e.g., hydrogen bonding in crystal packing). Symmetry codes and space group data (e.g., monoclinic P2₁/c) are critical for structural validation .
Q. How are computational methods (e.g., DFT) employed to predict electronic properties or reaction pathways?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model electron distribution in the isoquinolinone ring, predicting sites for electrophilic/nucleophilic attack. Transition state analysis identifies energetically favorable pathways for cyclization or functionalization .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?
Discrepancies often arise from dynamic processes (e.g., keto-enol tautomerism) or crystallographic disorder. Solutions include:
- Variable-temperature NMR to detect tautomeric equilibria (e.g., −20°C to 80°C).
- 2D NMR (COSY, HSQC) to assign overlapping signals.
- IR spectroscopy coupled with DFT-simulated spectra to validate functional group assignments .
Q. What strategies mitigate low yields in multi-step syntheses of substituted derivatives?
- Protecting groups: Temporarily shield reactive sites (e.g., methoxy or benzyl groups) during functionalization .
- Catalytic systems: Use Brønsted acids (e.g., p-TsOH) to accelerate cyclization without metal residues.
- Parallel optimization: Design of Experiments (DoE) to screen parameters (pH, solvent, catalyst loading) .
Q. How are bioactivity studies (e.g., antitumor or antihypertensive assays) designed for this compound?
- In vitro assays: Dose-response curves (IC₅₀) against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Mechanistic studies: Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition.
- In vivo models: Hypertension studies in rats (e.g., SHR models) measuring systolic blood pressure post-administration .
Q. What analytical approaches validate the compound’s stability under physiological conditions?
- High-Performance Liquid Chromatography (HPLC): Monitor degradation products in simulated gastric fluid (pH 1.2) or plasma.
- Mass spectrometry (LC-MS): Identify hydrolyzed or oxidized metabolites (e.g., hydroxylation at C3/C4 positions).
- Accelerated stability testing: Thermal stress (40–60°C) and humidity (75% RH) over 4–12 weeks .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
